molecular formula C14H20N6O2 B5643896 N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide

N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide

Cat. No. B5643896
M. Wt: 304.35 g/mol
InChI Key: FVJJHLVWBROVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures similar to the specified compound, often involves rearrangement reactions and the use of metal carbonyl mediation. For instance, the rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates using iron carbonyl leads to the formation of variously substituted ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates with high yield, showcasing the versatility of oxadiazole intermediates in pyrimidine synthesis (Galenko et al., 2023).

Molecular Structure Analysis

Studies on related pyrimidine derivatives have focused on understanding the influence of substituents on molecular structure, utilizing methods like X-ray crystallography for structural elucidation. Such analyses reveal the impact of various functional groups on the overall geometry and electronic configuration of the pyrimidine core, which is crucial for understanding the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

The chemical reactivity of pyrimidine and oxadiazole derivatives often involves substitutions and ring transformations, indicative of their potential in synthetic chemistry. For example, the synthesis of fluorinated 2-amino-pyrimidine N-oxides demonstrates the ring-to-ring transformation capabilities of oxadiazole intermediates, highlighting the versatility and reactivity of these compounds under specific conditions (Buscemi et al., 2006).

properties

IUPAC Name

N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-4-11-18-19-12(22-11)9-20(6-3)13(21)10-7-16-14(15-5-2)17-8-10/h7-8H,4-6,9H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJJHLVWBROVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN(CC)C(=O)C2=CN=C(N=C2)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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